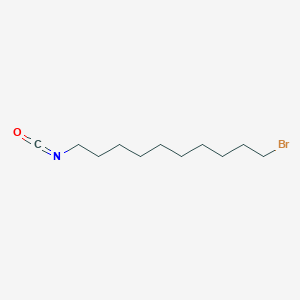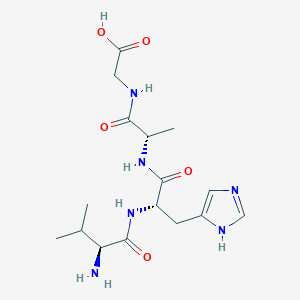![molecular formula C17H14ClN3 B12533580 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-50-7](/img/structure/B12533580.png)
1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 3-chlorophenylhydrazine, and an appropriate methylating agent under specific reaction conditions . The reaction typically proceeds through a series of steps including condensation, cyclization, and methylation to yield the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has shown promise as a potential inhibitor of certain enzymes and receptors.
Medicine: Preliminary studies suggest that this compound may possess anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline stands out due to its unique structural features and chemical properties. Similar compounds include:
Quinazoline derivatives: These compounds share a similar quinoline moiety but differ in their substitution patterns and biological activities.
Pyrazoloquinoline derivatives: These compounds have variations in the pyrazole ring and substituents, leading to differences in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
654650-50-7 |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14ClN3/c1-11-15-10-19-16-8-3-2-7-14(16)17(15)21(20-11)13-6-4-5-12(18)9-13/h2-9,19H,10H2,1H3 |
InChI Key |
SXBDFBFNXOXELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


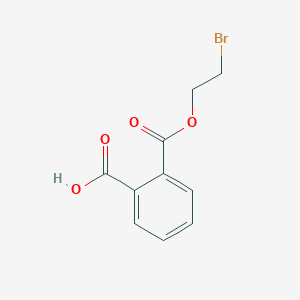
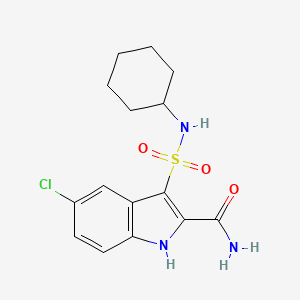
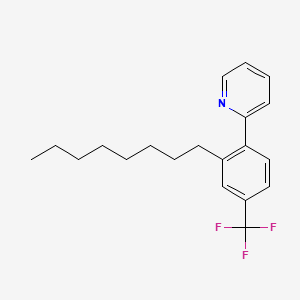
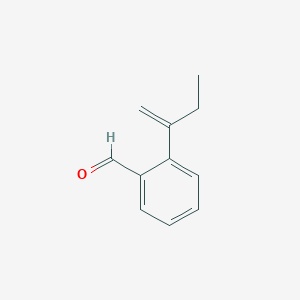



![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
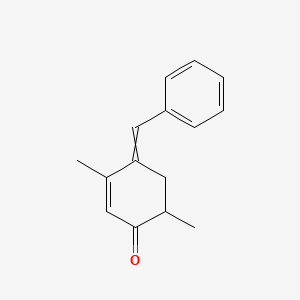
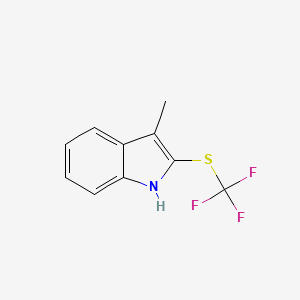
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
